molecular formula C11H11NOS B071415 7-Ethoxyquinoline-4(1H)-thione CAS No. 178984-15-1

7-Ethoxyquinoline-4(1H)-thione

Cat. No.: B071415
CAS No.: 178984-15-1
M. Wt: 205.28 g/mol
InChI Key: GDQUCFPNNYQZQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Ethoxyquinoline-4(1H)-thione is a quinoline derivative featuring an ethoxy (–OCH₂CH₃) substituent at position 7 and a thione (–S) group at position 4 of the heterocyclic ring. Quinoline derivatives are renowned for their applications in medicinal chemistry and organic synthesis due to their aromatic stability and functional group versatility.

Properties

CAS No.

178984-15-1

Molecular Formula

C11H11NOS

Molecular Weight

205.28 g/mol

IUPAC Name

7-ethoxy-1H-quinoline-4-thione

InChI

InChI=1S/C11H11NOS/c1-2-13-8-3-4-9-10(7-8)12-6-5-11(9)14/h3-7H,2H2,1H3,(H,12,14)

InChI Key

GDQUCFPNNYQZQC-UHFFFAOYSA-N

SMILES

CCOC1=CC2=C(C=C1)C(=S)C=CN2

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=S)C=CN2

Synonyms

4(1H)-Quinolinethione,7-ethoxy-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Hydrogen Bonding: Pyrazine-2(1H)-thione exhibits robust N–H⋯N and C–H⋯S interactions, stabilizing its crystal lattice. Quinoline thiones may display similar intermolecular interactions but lack crystallographic confirmation .

Analysis :

  • Pyrazine-2(1H)-thione demonstrates broad bioactivity, attributed to its thione group and aromatic nitrogen atoms, which facilitate metal coordination and enzyme inhibition .

Insights :

  • Pyrazine-2(1H)-thione’s synthesis relies on redox-driven crystallization, while quinoline derivatives often involve reduction or nucleophilic substitution .
  • Stability: Thione groups are susceptible to oxidation, necessitating inert storage conditions for compounds like this compound .

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